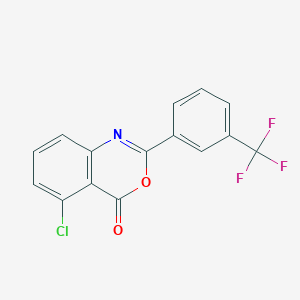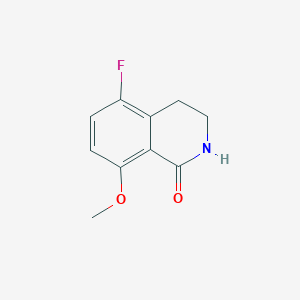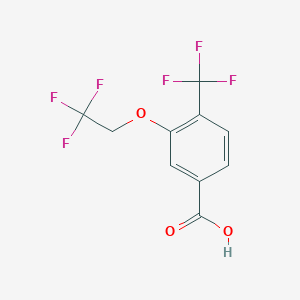
3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzoic acid: is an organic compound characterized by the presence of trifluoromethyl and trifluoroethoxy groups attached to a benzoic acid core. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzoic acid and 2,2,2-trifluoroethanol.
Esterification: The 4-(trifluoromethyl)benzoic acid is esterified with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst like sulfuric acid to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions, typically using sodium hydroxide, to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
3-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Esterification and Amidation: The carboxylic acid group can form esters and amides with alcohols and amines, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Amidation: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
Substitution: Products with modified trifluoromethyl or trifluoroethoxy groups.
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the benzoic acid moiety.
Esterification: Esters of this compound.
Amidation: Amides of this compound.
科学研究应用
3-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also employed in the study of fluorine-containing organic reactions.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure, which can enhance biological activity and metabolic stability.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
作用机制
The mechanism of action of 3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid is primarily influenced by its fluorinated groups:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, due to its unique electronic and steric properties.
Pathways Involved: The trifluoromethyl and trifluoroethoxy groups can modulate the compound’s interaction with biological molecules, potentially affecting signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 3-Trifluoromethoxyphenylboronic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
3-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzoic acid is unique due to the presence of both trifluoromethyl and trifluoroethoxy groups on the benzoic acid core. This dual fluorination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications compared to similar compounds.
属性
分子式 |
C10H6F6O3 |
|---|---|
分子量 |
288.14 g/mol |
IUPAC 名称 |
3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-3-5(8(17)18)1-2-6(7)10(14,15)16/h1-3H,4H2,(H,17,18) |
InChI 键 |
BTYPQGYHHOPHRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)OCC(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


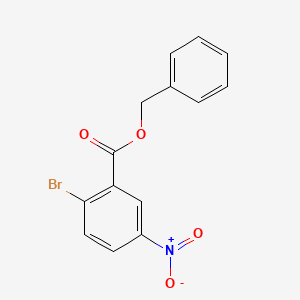
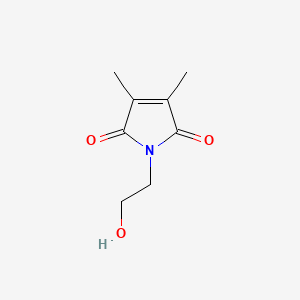
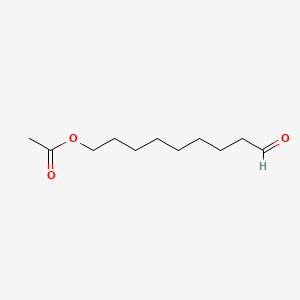
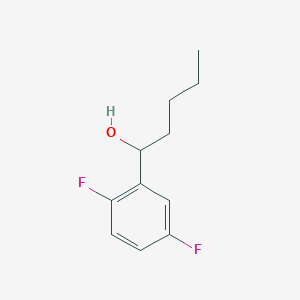
![Spiro[2.7]decane-1-carboxylic Acid](/img/structure/B8653158.png)
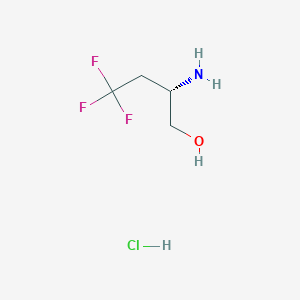
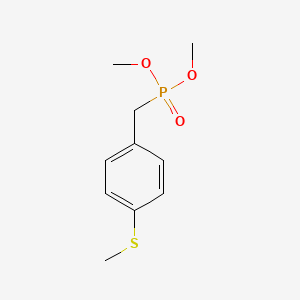
![(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate](/img/structure/B8653186.png)
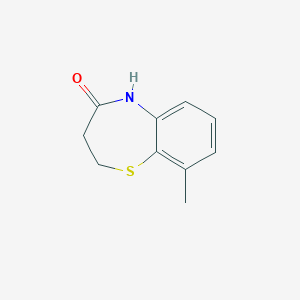
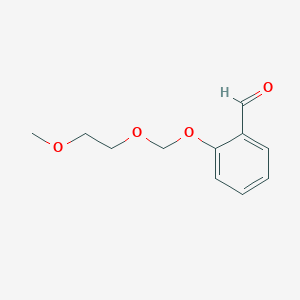
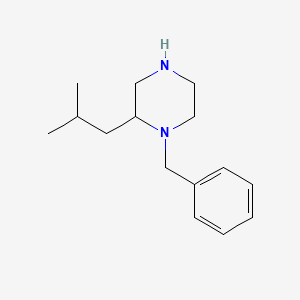
![1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one](/img/structure/B8653208.png)
